molecular formula C7H9ClN2O B12883826 4-Chloro-1-(1H-pyrazol-1-yl)butan-1-one CAS No. 560090-41-7

4-Chloro-1-(1H-pyrazol-1-yl)butan-1-one

Cat. No.: B12883826
CAS No.: 560090-41-7
M. Wt: 172.61 g/mol
InChI Key: DOTMSILGKMWCDV-UHFFFAOYSA-N
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Description

4-Chloro-1-(1H-pyrazol-1-yl)butan-1-one is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a chloro group and a pyrazolyl group attached to a butanone backbone, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(1H-pyrazol-1-yl)butan-1-one typically involves the reaction of 4-chlorobutanone with pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(1H-pyrazol-1-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-1-(1H-pyrazol-1-yl)butan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-1-(1H-pyrazol-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine
  • 4-(1H-Pyrazol-1-yl)benzonitrile
  • Imidazole derivatives

Uniqueness

4-Chloro-1-(1H-pyrazol-1-yl)butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

560090-41-7

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

4-chloro-1-pyrazol-1-ylbutan-1-one

InChI

InChI=1S/C7H9ClN2O/c8-4-1-3-7(11)10-6-2-5-9-10/h2,5-6H,1,3-4H2

InChI Key

DOTMSILGKMWCDV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C(=O)CCCCl

Origin of Product

United States

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